
9H-Pyrido(3,4-b)indole, 1-methyl-3-(4-methylbenzamidomethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9H-Pyrido(3,4-b)indole, 1-methyl-3-(4-methylbenzamidomethyl)- is a complex organic compound with a tricyclic structure It is part of the beta-carboline family, which is known for its diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9H-Pyrido(3,4-b)indole, 1-methyl-3-(4-methylbenzamidomethyl)- typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole structure . The specific conditions, such as the choice of acid and solvent, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and scalability of the process. Additionally, purification steps such as recrystallization or chromatography are essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
9H-Pyrido(3,4-b)indole, 1-methyl-3-(4-methylbenzamidomethyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the indole ring, often using halogenated reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated reagents in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology
In biological research, 9H-Pyrido(3,4-b)indole, 1-methyl-3-(4-methylbenzamidomethyl)- is studied for its potential as an enzyme inhibitor. It has shown activity against monoamine oxidase, an enzyme involved in the breakdown of neurotransmitters .
Medicine
In medicine, this compound is being investigated for its potential therapeutic effects. Its ability to inhibit specific enzymes makes it a candidate for the treatment of neurological disorders and certain types of cancer .
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced conductivity or stability.
Mechanism of Action
The mechanism of action of 9H-Pyrido(3,4-b)indole, 1-methyl-3-(4-methylbenzamidomethyl)- involves its interaction with molecular targets such as enzymes and receptors. For instance, its inhibition of monoamine oxidase occurs through binding to the active site of the enzyme, preventing the breakdown of neurotransmitters . This interaction can modulate various biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Harmane: Another beta-carboline compound with similar biological activities.
Norharmane: Known for its enzyme inhibitory properties.
1-Methyl-9H-pyrido(3,4-b)indole: Shares structural similarities and biological activities with the compound
Uniqueness
What sets 9H-Pyrido(3,4-b)indole, 1-methyl-3-(4-methylbenzamidomethyl)- apart is its specific substitution pattern, which can influence its binding affinity and selectivity for molecular targets. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.
Properties
CAS No. |
63885-66-5 |
|---|---|
Molecular Formula |
C21H19N3O |
Molecular Weight |
329.4 g/mol |
IUPAC Name |
4-methyl-N-[(1-methyl-9H-pyrido[3,4-b]indol-3-yl)methyl]benzamide |
InChI |
InChI=1S/C21H19N3O/c1-13-7-9-15(10-8-13)21(25)22-12-16-11-18-17-5-3-4-6-19(17)24-20(18)14(2)23-16/h3-11,24H,12H2,1-2H3,(H,22,25) |
InChI Key |
YYTLYUBIYOCQPN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NCC2=CC3=C(C(=N2)C)NC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


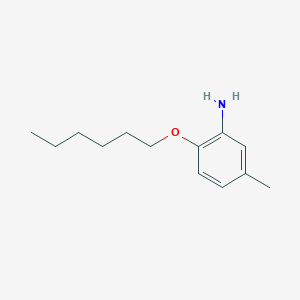
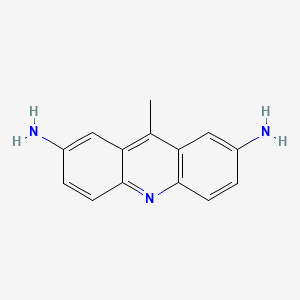
![2-(2-Methyl-2,8-diazaspiro[4.5]decan-8-yl)acetic acid](/img/structure/B13949236.png)

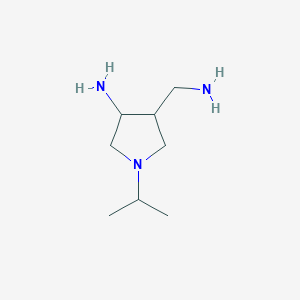
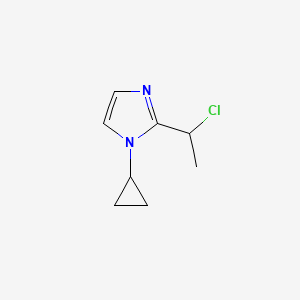

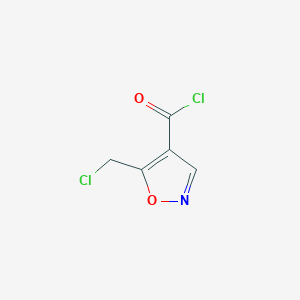

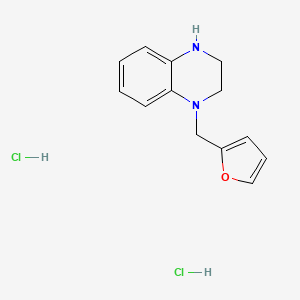
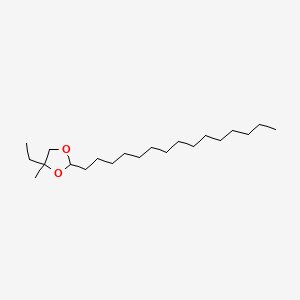

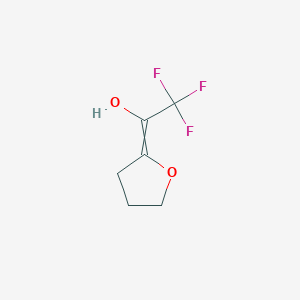
![2-(1,6-Diazaspiro[3.4]octan-6-yl)ethanamine](/img/structure/B13949311.png)
